Anthracencarbonsäuren und Derivate

Anthracene carboxylic acids (ACAs) and their derivatives represent a class of polycyclic aromatic hydrocarbons with unique structural features. These compounds are widely recognized for their applications in various fields, including materials science, pharmaceuticals, and sensor technology due to their excellent optoelectronic properties.

ACAs and their derivatives exhibit strong fluorescence characteristics, making them valuable in the development of organic light-emitting diodes (OLEDs), sensors, and imaging agents. The carboxylic groups provide functional handles for further derivatization, allowing for the creation of more complex molecules with tailored functionalities. These functionalized compounds can be used as building blocks for synthesizing advanced materials or as precursors in drug discovery processes.

In terms of synthesis, ACAs are often prepared from anthracene through carboxylation reactions, which involve the introduction of a carboxylic acid group onto the aromatic ring. Various methods such as direct oxidation, metal-catalyzed oxidations, and tandem reactions can be employed to achieve this transformation efficiently. The resulting derivatives can then be further modified using a range of chemical reactions, including coupling reactions, esterifications, and amidations.

Overall, anthracene carboxylic acids and their derivatives offer versatile opportunities for research and development in multiple scientific disciplines, driven by their unique structural features and functional diversity.

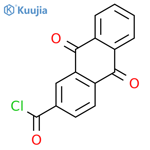

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

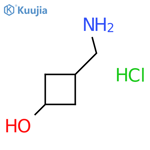

|

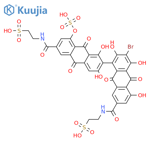

Hypalocrinin F; 5-O-Desulfo | 2322358-42-7 | C34H23BrN2O21S3 |

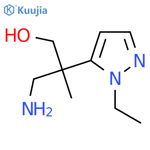

|

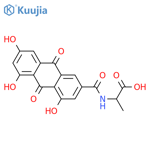

4,5,7-Trihydroxyanthraquinone-2-carboxylic acid; L-Alanine amide | 2112817-29-3 | C18H13NO8 |

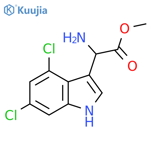

|

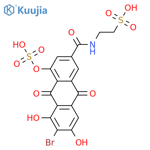

4,5,7-Trihydroxyanthraquinone-2-carboxylic acid; 6-Bromo, 4-O-sulfo, (2-sulfoethyl)amide | 2322358-26-7 | C17H12BrNO12S2 |

|

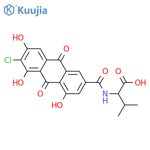

4,5,7-Trihydroxyanthraquinone-2-carboxylic acid; 6-Chloro, L-valine amide | 2112817-24-8 | C20H16ClNO8 |

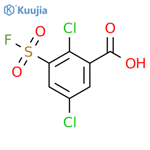

|

1-chloro-9,10-dioxo-N-2-(4-sulfamoylphenyl)ethyl-9,10-dihydroanthracene-2-carboxamide | 327105-15-7 | C23H17ClN2O5S |

|

2-Anthracenecarbonyl chloride | 16331-51-4 | C15H9OCl |

|

2-Anthracenecarbonylchloride, 1-chloro-9,10-dihydro-9,10-dioxo- | 6338-01-8 | C15H6O3Cl2 |

|

12-Amino Minocycline (~90%) | 864073-42-7 | C23H28N4O6 |

|

Anthraquinone-2-carbonyl Chloride | 6470-87-7 | C15H7ClO3 |

|

2-Anthracenecarboxamide, 9,10-dihydro-9,10-dioxo- | 7223-72-5 | C15H9NO3 |

Verwandte Literatur

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

Empfohlene Lieferanten

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte